molecular formula C7H4N2O3S B2804596 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid CAS No. 2091528-06-0

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid

Cat. No.: B2804596
CAS No.: 2091528-06-0
M. Wt: 196.18
InChI Key: XTIUUDVNPJRLDU-UHFFFAOYSA-N
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Description

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid is a heterocyclic compound that contains both thiazole and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The oxazole ring can be synthesized through the cyclization of α-haloketones with amides. The final coupling of these rings can be achieved through various methods, including condensation reactions .

Chemical Reactions Analysis

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid can undergo various chemical reactions, including:

Scientific Research Applications

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole and oxazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, thereby modulating their activity .

Comparison with Similar Compounds

Similar compounds to 5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylicacid include other heterocyclic compounds containing thiazole or oxazole rings, such as:

    Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid.

    Oxazole derivatives: Compounds like 2-oxazoline and oxazole-4-carboxylic acid.

What sets this compound apart is the presence of both thiazole and oxazole rings in a single molecule, which can confer unique chemical and biological properties .

Properties

IUPAC Name

5-(1,2-thiazol-5-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-7(11)4-3-5(12-9-4)6-1-2-8-13-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIUUDVNPJRLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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